Furfuryl thioacetate

Catalog No.
S749373
CAS No.
13678-68-7
M.F
C7H8O2S
M. Wt
156.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl thioacetate

CAS Number

13678-68-7

Product Name

Furfuryl thioacetate

IUPAC Name

S-(furan-2-ylmethyl) ethanethioate

Molecular Formula

C7H8O2S

Molecular Weight

156.2 g/mol

InChI

InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3

InChI Key

LQOUTUIIYXYBQW-UHFFFAOYSA-N

SMILES

CC(=O)SCC1=CC=CO1

solubility

Insoluble in water,soluble in organic solvents, fats
Miscible at room temperature (in ethanol)

Synonyms

S-Acetylfurfurylmercaptan; Ethanethioic Acid S-(2-Furanylmethyl) Ester; Thioacetic Acid S-Furfuryl Ester; 2-Furanmethanethiol Acetate; Furfurylthiol Acetate; S-(2-Furanylmethyl)thioacetate;

Canonical SMILES

CC(=O)SCC1=CC=CO1

The exact mass of the compound Furfuryl thioacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water,soluble in organic solvents, fatsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Furfuryl thioacetate is a sulfur-containing aroma chemical valued primarily as a stable and handleable precursor to furfuryl mercaptan, the character-impact compound responsible for authentic roasted coffee aroma. Unlike the highly volatile and unstable mercaptan, furfuryl thioacetate provides a practical solution for incorporating these critical flavor notes into food and beverage systems. Its utility stems from its ability to release the active aroma compound under specific processing conditions, such as heating or pH changes, offering flavorists precise control and enhanced product shelf-life.

Directly substituting Furfuryl Thioacetate with its active form, furfuryl mercaptan, presents significant challenges in procurement, handling, and formulation. Furfuryl mercaptan is characterized by an extremely low odor detection threshold and intense potency, which complicates safe handling, necessitates specialized ventilation, and makes accurate dosing difficult. Furthermore, it is highly susceptible to oxidative degradation, readily converting to difurfuryl disulfide, which results in a loss of the desired coffee note and a shift in the flavor profile. The thioacetate form circumvents these issues by protecting the thiol group, ensuring stability in storage and allowing for controlled, in-process release, making it the more robust and reproducible choice for manufacturing environments.

Dramatically Reduced Odor Impact Enables Safer Handling and Precise Dosing

Furfuryl thioacetate, as a stable thioester, does not possess the extreme odor intensity of its corresponding free thiol, furfuryl mercaptan. The mercaptan is one of the most potent known aroma chemicals, with a documented odor detection threshold in water as low as 0.005 parts per billion (ppb). This extreme potency makes handling, storage, and accurate formulation of the pure mercaptan exceptionally difficult, often requiring specialized equipment and extensive dilution. The thioacetate form provides a solution with significantly lower odor impact, improving workplace safety and allowing for more manageable and precise dosing in production environments.

Evidence DimensionOdor Detection Threshold in Water
Target Compound DataSignificantly higher than the free mercaptan, enabling easier handling (class-level inference for thioesters vs. thiols)
Comparator Or BaselineFurfuryl Mercaptan: 0.005 ppb
Quantified DifferenceOrders of magnitude higher odor threshold, transforming the compound from a high-hazard potent material to a manageable process ingredient.
ConditionsAqueous solution

This difference is critical for procurement decisions related to employee safety, facility odor control, and the ability to accurately dose high-impact flavors without specialized containment.

Efficient and Controllable Release of Furfuryl Mercaptan Under Process Conditions

Furfuryl thioacetate is designed to function as a controlled-release precursor. Research demonstrates its effective conversion to the active aroma, furfuryl mercaptan, under conditions relevant to food manufacturing. In one study, enzymatic hydrolysis of S-2-furfuryl thioacetate in a buffered aqueous solution at pH 5.8 resulted in a maximum yield of 74% furfuryl mercaptan after 1 hour. This confirms that the thioacetate is not merely a stable storage form but an effective delivery system that can be triggered by process parameters (like pH, temperature, or enzymes) to generate the desired flavor in-situ.

Evidence DimensionYield of Furfuryl Mercaptan via Hydrolysis
Target Compound Data74% yield
Comparator Or BaselineDirect addition of furfuryl mercaptan (which would degrade prematurely)
Quantified DifferenceProvides a controllable generation route with high yield, avoiding the instability of the free mercaptan.
ConditionsEnzymatic hydrolysis, pH 5.8, 1 hour reaction time

For a buyer, this proves the compound's processability and its ability to deliver the target aroma at the right time during manufacturing, leading to a more authentic and impactful final flavor.

Superior Oxidative Stability Prevents Flavor Degradation and Extends Shelf-Life

The primary failure mode for furfuryl mercaptan in formulations is oxidation, which converts it to less potent compounds like difurfuryl disulfide, causing a loss of the characteristic coffee aroma. Studies show that furfuryl mercaptan degradation is accelerated by heat, higher pH (5.0-7.0), and the presence of transition metals, with losses up to 90% within 1 hour under Fenton-type reaction conditions at 37°C. The thioacetate group in Furfuryl Thioacetate protects the reactive thiol from such oxidation. Thioacetates are recognized as being significantly more shelf-stable and far less prone to the detrimental side reactions to which free thiols are susceptible.

Evidence DimensionDegradation via Oxidation
Target Compound DataInherently stable due to protected thiol group.
Comparator Or BaselineFurfuryl Mercaptan: Degrades readily, up to 90% loss in 1 hour under oxidative conditions.
Quantified DifferenceOffers a robust alternative that resists the primary degradation pathway of the active compound.
ConditionsAqueous solution, 37°C, Fenton-type reaction conditions (oxidative stress).

This enhanced stability is crucial for ensuring product consistency and a longer shelf-life, both for the ingredient itself and the final consumer product, reducing batch-to-batch variation and waste.

Creating Authentic 'Freshly Brewed' Notes in Coffee Products

For applications like ready-to-drink coffee, instant coffee, and coffee-flavored syrups, generating the key aroma in-situ during pasteurization or reconstitution is critical. The controlled release of furfuryl mercaptan from the stable thioacetate precursor provides the impact of a fresh brew while ensuring the flavor survives processing and storage.

Developing Complex Roasted and Savory Reaction Flavors

In the production of reaction flavors for soups, sauces, and meat analogs, Furfuryl Thioacetate can be introduced prior to heating. It breaks down during the Maillard reaction process to release furfuryl mercaptan, integrating the desirable roasted, savory, and slightly sulfury notes seamlessly into the final flavor profile.

High-Throughput Flavor Manufacturing and Compounding

For flavor houses and industrial food manufacturers, the improved handling characteristics and safety profile are paramount. Using the less odorous and more stable thioacetate reduces the need for specialized containment and minimizes the risk of cross-contamination, making it suitable for larger-scale, multi-product manufacturing environments.

Physical Description

Oily liquid; burnt, roasted, alliaceous, garlic, savory, coffee-like

XLogP3

1.3

Density

d 1.17
1.149-1.155 (20°)

UNII

04ZX16701F

GHS Hazard Statements

Aggregated GHS information provided by 1496 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 136 of 1496 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1360 of 1496 companies with hazard statement code(s):;
H315 (98.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13678-68-7

Wikipedia

Furfuryl thioacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanethioic acid, S-(2-furanylmethyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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